



# Application Notes and Protocols for Near-Infrared (NIR) Imaging with Pafolacianine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pafolacianine**, marketed as Cytalux®, is a fluorescent imaging agent designed for the intraoperative identification of malignant lesions. It is a folate analog conjugated to a near-infrared (NIR) fluorescent dye. This targeted approach allows for the visualization of cancers that overexpress folate receptor-alpha ( $FR\alpha$ ), such as ovarian and lung cancer, providing real-time guidance to surgeons. This document provides detailed application notes and protocols for the use of **pafolacianine** with compatible near-infrared (NIR) imaging systems.

# Principle of Pafolacianine-Based NIR Imaging

**Pafolacianine**'s mechanism of action is based on its high affinity for folate receptor alpha (FR $\alpha$ ), a protein frequently overexpressed on the surface of various cancer cells, including those of the ovaries and lungs, while having limited expression in healthy tissues.[1][2][3] The **pafolacianine** molecule consists of a folate analog, which serves as the targeting ligand for FR $\alpha$ , linked to the NIR fluorescent dye S0456.[3][4]

Upon intravenous administration, **pafolacianine** circulates throughout the body and binds to FRα-expressing cancer cells with high affinity. The binding is followed by receptor-mediated endocytosis, leading to the accumulation of the fluorescent agent within the cancer cells. When the surgical field is illuminated with a compatible NIR imaging system, the accumulated **pafolacianine** is excited and emits a fluorescent signal in the near-infrared spectrum. This



allows surgeons to differentiate between cancerous and healthy tissue in real-time, aiding in the complete resection of tumors.

### Signaling Pathway and Cellular Uptake of Pafolacianine



Click to download full resolution via product page

Caption: **Pafolacianine** binds to FR $\alpha$  and is internalized, leading to NIR fluorescence upon excitation.

# **Compatible Near-Infrared (NIR) Imaging Systems**



**Pafolacianine** is designed to be used with NIR imaging systems that are FDA-cleared for use with this specific agent. These systems must be capable of exciting the **pafolacianine** dye and detecting its fluorescent emission. Clinical data supports the use of NIR imaging devices that have an excitation wavelength range of 760 nm to 785 nm and a detection emission range of 790 nm to 815 nm.

One such compatible system is the Synergy Vision™ imaging system, which has been cleared for use with Cytalux® (**pafolacianine**) injection. It is crucial for surgeons to undergo training provided by the device manufacturer on the proper use of the specific NIR imaging system for fluorescence-guided surgery.

### **Key Specifications for Compatible NIR Imaging Systems**

| Parameter             | Specification Range                | Rationale                                                                                       |
|-----------------------|------------------------------------|-------------------------------------------------------------------------------------------------|
| Excitation Wavelength | 760 nm - 785 nm                    | To optimally excite the pafolacianine dye, which has a peak absorption of 776 nm.               |
| Emission Detection    | 790 nm - 815 nm                    | To capture the fluorescence emitted by pafolacianine, which has a peak emission of 796 nm.      |
| Real-time Imaging     | Yes                                | Essential for providing surgeons with immediate visual feedback during the procedure.           |
| FDA Clearance         | Cleared for use with pafolacianine | Ensures the system has been validated for safety and efficacy with this specific imaging agent. |

# Experimental Protocols Patient Preparation and Pafolacianine Administration

This protocol is based on clinical trial methodologies for ovarian and lung cancer surgeries.



- 1. Patient Eligibility and Pre-administration Precautions:
- Confirm the patient has a known or suspected cancer that is likely to overexpress FRα (e.g., ovarian or lung cancer).
- Verify the patient's pregnancy status, as **pafolacianine** may cause fetal harm.
- Instruct the patient to avoid folate, folic acid, or folate-containing supplements for 48 hours prior to **pafolacianine** administration.
- 2. Pafolacianine Dosage and Preparation:
- The recommended dose of **pafolacianine** is 0.025 mg/kg.
- Prepare the **pafolacianine** infusion solution using only 5% Dextrose Injection as the diluent to prevent aggregation of the drug, which can lead to infusion reactions.
- 3. Administration Protocol:
- Administer the prepared pafolacianine solution as a single intravenous infusion over 60 minutes.
- The infusion should be completed 1 to 9 hours before surgery for ovarian cancer and 1 to 24 hours before surgery for lung cancer.

### **Intraoperative NIR Imaging Workflow**





Click to download full resolution via product page

Caption: A typical workflow for intraoperative NIR imaging with **pafolacianine**.

1. Initial Surgical Assessment:



- Begin the surgical procedure using standard white light for visualization and palpation to identify visible and palpable lesions.
- 2. Activation of NIR Imaging:
- Once the initial assessment is complete, switch the compatible imaging system to NIR mode.
- 3. Fluorescence Detection:
- Systematically scan the entire surgical field with the NIR imaging system to detect fluorescent signals from pafolacianine-accumulated tissues.
- 4. Lesion Identification and Resection:
- Fluorescent areas indicate the potential presence of malignant tissue that may not have been visible under white light or palpable.
- Resect all identified fluorescent lesions. In clinical trials, surgeons performed further resection based on observed fluorescence at their discretion.
- 5. Margin Assessment:
- After resection, re-examine the surgical margins using the NIR imaging system to ensure no residual fluorescent tissue remains.

### **Quantitative Data from Clinical Studies**

The efficacy of **pafolacianine** in identifying additional malignant lesions has been demonstrated in several clinical trials. The following tables summarize key quantitative data from these studies.

## **Efficacy in Ovarian Cancer**



| Metric                               | Study (NCT03180307)               | Description                                                                                                                                                  |
|--------------------------------------|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Additional Lesion Detection          | 26.9% of patients (36 out of 134) | Percentage of patients in whom at least one malignant lesion was detected with pafolacianine that was not observed by standard visual or tactile inspection. |
| Patient-Level False Positive<br>Rate | 20.2%                             | The rate of patients with at least one false positive lesion detected by pafolacianineguided imaging.                                                        |
| Sensitivity                          | 83%                               | The ability of pafolacianine with NIR imaging to correctly identify ovarian cancer lesions.                                                                  |

**Efficacy in Lung Cancer (ELUCIDATE Trial)** 

| Metric                                     | ELUCIDATE Trial                           | Description                                                                                                                                                                           |
|--------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clinically Significant Event               | Occurred in 53% of evaluated participants | A meaningful change in the surgical operation, such as the removal of a primary nodule or synchronous cancer lesion only detected by NIR, or the identification of a positive margin. |
| Primary Nodule Localization                | 19% of subjects                           | Percentage of patients where NIR imaging located the primary nodule that the surgeon could not find with white light and palpation.                                                   |
| Detection of Occult<br>Synchronous Lesions | 8% of subjects                            | Percentage of patients in whom NIR imaging revealed additional malignant lesions not detected using white light.                                                                      |



### **Safety and Adverse Reactions**

The safety of **pafolacianine** has been evaluated in multiple clinical studies. The most common adverse reactions are generally mild to moderate.

| Adverse Reaction                 | Incidence Rate (≥1%) |
|----------------------------------|----------------------|
| Nausea                           | 13%                  |
| Vomiting                         | 5%                   |
| Abdominal Pain                   | 2%                   |
| Flushing                         | 2%                   |
| Other Infusion-Related Reactions | 2%                   |
| Hypersensitivity                 | 2%                   |
| Elevation in Blood Pressure      | 1%                   |
| Dyspepsia                        | 1%                   |
| Chest Discomfort                 | 1%                   |

Data compiled from studies in patients with ovarian and lung cancer.

#### Conclusion

**Pafolacianine**, when used in conjunction with a compatible NIR imaging system, offers a significant advancement in the surgical management of  $FR\alpha$ -positive cancers. By providing real-time intraoperative visualization of malignant lesions, it has the potential to improve the completeness of tumor resection and, consequently, patient outcomes. Adherence to the detailed protocols for administration and imaging is crucial for the safe and effective use of this targeted fluorescent agent. Researchers and clinicians should ensure they are using FDA-cleared imaging systems and have completed the necessary training.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is the mechanism of Pafolacianine? [synapse.patsnap.com]
- 2. Cytalux (pafolacianine) for Identification of Ovarian Cancer, USA [clinicaltrialsarena.com]
- 3. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer Gul Annals of Translational Medicine [atm.amegroups.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Near-Infrared (NIR) Imaging with Pafolacianine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815510#near-infrared-nir-imaging-systems-compatible-with-pafolacianine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com